An In-depth Technical Guide to (3-Butenyl)benzyl Alcohol Isomers for Advanced Research
An In-depth Technical Guide to (3-Butenyl)benzyl Alcohol Isomers for Advanced Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-butenyl)benzyl alcohol, with a primary focus on the readily identifiable para-substituted isomer, 4-(3-butenyl)benzyl alcohol, due to the prevalence of available data. It also explores the theoretical synthesis and characterization of the ortho-substituted isomer, 2-(3-butenyl)benzyl alcohol, for which specific experimental data is not widely available. This document is intended to serve as a foundational resource, offering insights into the synthesis, chemical properties, and potential applications of these compounds in the field of drug discovery and development.
Chemical Identity: Unraveling the Isomers
A crucial point of clarification is the distinction between the isomers of (3-butenyl)benzyl alcohol. Initial inquiries for "2-(3-butenyl)benzyl alcohol" often lead to information on its para isomer due to a likely misnomer in common searches.
4-(3-Butenyl)benzyl alcohol is the well-documented isomer with the following identifiers:
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CAS Number: 17100-43-5
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Synonyms:
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(4-(But-3-en-1-yl)phenyl)methanol
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4-(3-Butenyl)benzenemethanol
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2-(3-Butenyl)benzyl alcohol , the ortho isomer, is not readily found in chemical databases with a specific CAS number. This guide will, therefore, provide proposed synthetic routes and predicted analytical data for this compound based on established chemical principles and data from analogous structures.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(3-butenyl)benzyl alcohol is presented in the table below. These values are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | - |
| Molecular Weight | 162.23 g/mol | - |
| Appearance | Predicted: Colorless liquid | - |
| Boiling Point | Predicted: Higher than benzyl alcohol (205 °C) | - |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents | - |
Synthesis of (3-Butenyl)benzyl Alcohol Isomers
The synthesis of substituted benzyl alcohols can be achieved through various established organic chemistry reactions. Below are proposed synthetic pathways for both the para and ortho isomers of (3-butenyl)benzyl alcohol.
Proposed Synthesis of 4-(3-Butenyl)benzyl alcohol
A plausible and efficient method for the synthesis of 4-(3-butenyl)benzyl alcohol involves a Suzuki cross-coupling reaction. This approach offers high functional group tolerance and generally proceeds with good yields.[1][2]
Reaction Scheme:
Caption: Proposed Suzuki coupling for 4-(3-butenyl)benzyl alcohol synthesis.
Experimental Protocol (Proposed):
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Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzyl alcohol (1 equivalent) and 3-butenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene and water.
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Catalyst and Base Addition: To the stirred solution, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as sodium carbonate (Na₂CO₃, 2 equivalents).
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(3-butenyl)benzyl alcohol.
Proposed Synthesis of 2-(3-Butenyl)benzyl alcohol
The synthesis of the ortho isomer can be approached using a Grignard reaction, a powerful tool for forming carbon-carbon bonds.[3][4]
Reaction Scheme:
Caption: Proposed Grignard reaction for 2-(3-butenyl)benzyl alcohol synthesis.
Experimental Protocol (Proposed):
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromobut-1-ene (1.2 equivalents) in anhydrous diethyl ether via the dropping funnel to form 3-butenylmagnesium bromide.
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Aldehyde Addition: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of 2-bromobenzaldehyde (1 equivalent) in anhydrous diethyl ether.
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Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
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Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compounds. The following techniques are essential:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and alkene (C=C) groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
Predicted ¹H NMR Data
Based on the analysis of structurally similar compounds, such as 4-methylbenzyl alcohol and 4-ethylbenzyl alcohol, the following are the predicted key ¹H NMR signals for the (3-butenyl)benzyl alcohol isomers (in CDCl₃):[5][6][7]
| Protons | Predicted Chemical Shift (ppm) for 4-isomer | Predicted Chemical Shift (ppm) for 2-isomer | Multiplicity |
| Ar-H | 7.2-7.4 | 7.1-7.5 | m |
| CH ₂OH | ~4.6 | ~4.7 | s |
| OH | 1.5-2.5 | 1.5-2.5 | br s |
| =CH ₂ | 4.9-5.1 | 4.9-5.1 | m |
| -CH = | 5.7-5.9 | 5.7-5.9 | m |
| Ar-CH ₂- | ~2.7 | ~2.8 | t |
| -CH ₂-CH= | ~2.3 | ~2.4 | q |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are as follows:
| Carbon | Predicted Chemical Shift (ppm) for 4-isomer | Predicted Chemical Shift (ppm) for 2-isomer |
| C H₂OH | ~65 | ~63 |
| Ar-C (ipso, attached to CH₂OH) | ~140 | ~139 |
| Ar-C (ipso, attached to butenyl) | ~142 | ~140 |
| Ar-C H | 127-130 | 126-131 |
| C H=CH₂ | ~138 | ~138 |
| CH=C H₂ | ~115 | ~115 |
| Ar-C H₂- | ~35 | ~33 |
| -C H₂-CH= | ~33 | ~32 |
Potential Applications in Drug Development
While specific biological activities of (3-butenyl)benzyl alcohol isomers are not extensively reported, their structural motifs suggest several potential applications in medicinal chemistry and drug development. Benzyl alcohol and its derivatives are widely used in the pharmaceutical industry.[8][9][10]
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As a Precursor for Novel Scaffolds: The terminal alkene of the butenyl group provides a reactive handle for further chemical modifications. This allows for the synthesis of a library of compounds with diverse functionalities through reactions such as:
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Heck coupling: To introduce aryl or vinyl groups.
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Metathesis: For the formation of larger ring systems or dimerization.
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Epoxidation and dihydroxylation: To introduce oxygenated functionalities.
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Michael addition: To introduce nucleophiles.
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As a Bioisostere: The butenylbenzyl group could serve as a bioisostere for other lipophilic groups in known drug molecules, potentially improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
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In Fragment-Based Drug Discovery (FBDD): These molecules could be used as fragments in FBDD screening to identify novel binding interactions with therapeutic targets.
The workflow for utilizing these compounds in a drug discovery program is outlined below:
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reagents [chemed.chem.purdue.edu]
- 4. Grignard Reagents [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. 4-ETHYLBENZYL ALCOHOL(768-59-2) 1H NMR [m.chemicalbook.com]
- 7. 4-Methylbenzyl alcohol(589-18-4) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector [pciplindia.com]
- 10. What is Benzyl Alcohol used for? [synapse.patsnap.com]
